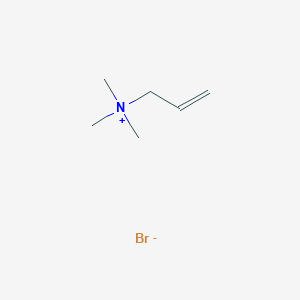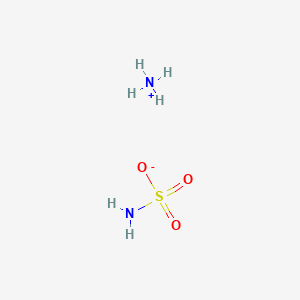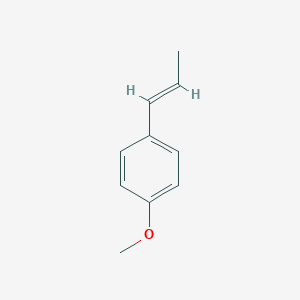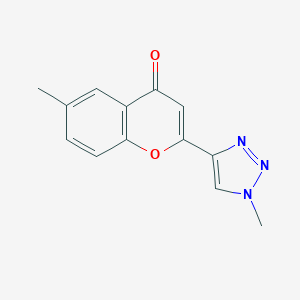
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-, also known as coumarin-triazole hybrid compound, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various targets such as enzymes, receptors, and DNA. The triazole moiety in the compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with the target molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of the 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has also exhibited potent antimicrobial and antiviral activities by disrupting the membrane integrity of the microorganisms. The compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown anticoagulant activity by inhibiting the activity of thrombin.
Avantages Et Limitations Des Expériences En Laboratoire
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and characterization. The compound is also sensitive to light and requires protection from light during storage and handling.
Orientations Futures
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several potential future directions. The compound can be further modified to improve its biological activity and selectivity. The compound can also be conjugated with other molecules to enhance its targeting ability. The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. The compound can also be investigated for its potential use in other scientific research applications such as imaging and diagnostics.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a novel 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has exhibited potent biological activity. The compound has several advantages for lab experiments but also has some limitations. The compound has several potential future directions and can be further investigated for its potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves the reaction between coumarin and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has shown promising results in various scientific research applications such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticoagulant activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
131924-47-5 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
6-methyl-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-3-4-12-9(5-8)11(17)6-13(18-12)10-7-16(2)15-14-10/h3-7H,1-2H3 |
Clé InChI |
SYIMKIJSJZYNES-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
Autres numéros CAS |
131924-47-5 |
Synonymes |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



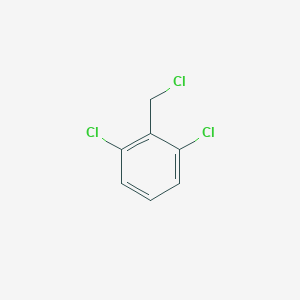
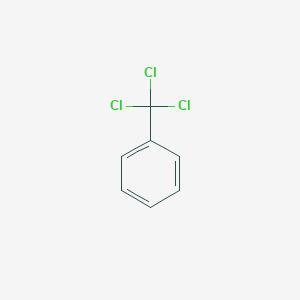
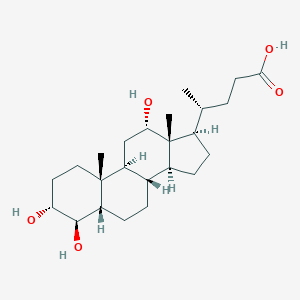
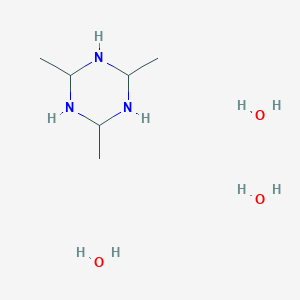
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
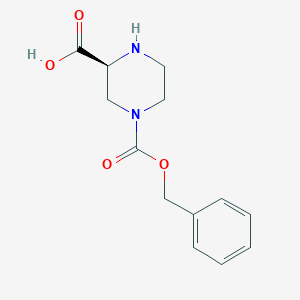
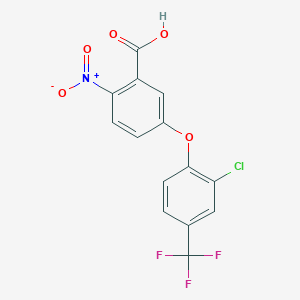
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
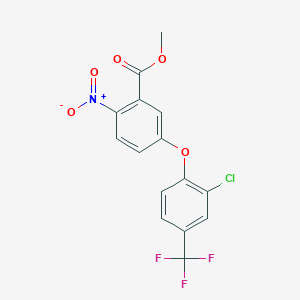
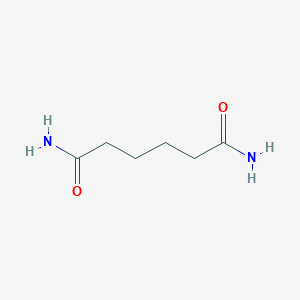
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
